molecular formula C7H11N3 B13296643 7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13296643
M. Wt: 137.18 g/mol
InChI Key: IATRIIMKSVABOZ-UHFFFAOYSA-N
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Description

7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features.

    Imidazo[1,2-a]pyridine-2-carboxylic acid: A derivative with a carboxylic acid functional group.

    Imidazo[1,2-a]pyridine-6-amine: A derivative with an amine functional group.

Uniqueness

7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific methyl substitution and fused bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H11N3/c1-6-2-4-10-5-3-8-7(10)9-6/h3,5-6H,2,4H2,1H3,(H,8,9)

InChI Key

IATRIIMKSVABOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C=CN=C2N1

Origin of Product

United States

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